2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid
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Overview
Description
2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of glycine and is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid typically involves the reaction of 2-methoxy-6-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-methoxyphenyl)acetic acid
- 2-Amino-2-(2-methylphenyl)acetic acid
- 2-Amino-2-(2-ethoxyphenyl)acetic acid
Uniqueness
2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-2-(2-methoxy-6-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-4-3-5-7(14-2)8(6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) |
InChI Key |
MOZDIGOCJNPRLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(C(=O)O)N |
Origin of Product |
United States |
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